molecular formula C23H21FN2O B593053 Fubimina CAS No. 1984789-90-3

Fubimina

Cat. No.: B593053
CAS No.: 1984789-90-3
M. Wt: 360.4 g/mol
InChI Key: KUESSZMROAFKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUESSZMROAFKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016923
Record name FUBIMINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984789-90-3
Record name Fubimina
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUBIMINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUBIMINA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Fubimina interact with its target and what are the downstream effects?

A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, this compound demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].

Q2: What is the structural characterization of this compound?

A2: this compound, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of this compound.

Q3: Are there any known resistance mechanisms or cross-resistance concerns with this compound?

A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with this compound. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.

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